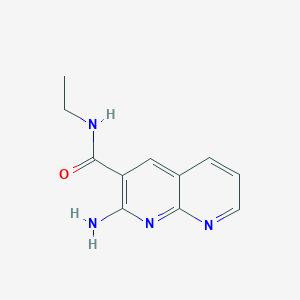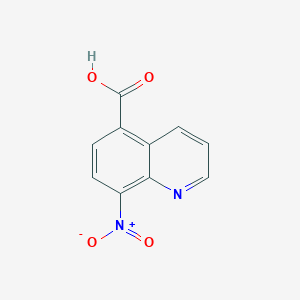
8-Nitroquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroquinoline-5-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a nitro group at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Nitrochinolin-5-carbonsäure beinhaltet typischerweise die Nitrierung von Chinolin-Derivaten, gefolgt von Oxidations- und Carboxylierungsreaktionen. Eine gängige Methode umfasst die Nitrierung von 2-Methylchinolin, gefolgt von der Trennung isomerer Nitrochinoline. Die Methylgruppe wird dann durch Bromierung und Hydrolyse in wässriger Schwefelsäure oxidiert .
Industrielle Produktionsverfahren: Die industrielle Produktion von 8-Nitrochinolin-5-carbonsäure verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Grünchemie-Ansätze, wie z. B. lösungsmittelfreie Reaktionen und mikrowellenunterstützte Synthese, werden ebenfalls erforscht, um den Prozess nachhaltiger zu gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 8-Nitrochinolin-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Carbonsäuregruppe kann verestert oder in andere funktionelle Gruppen umgewandelt werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Chinolinring stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Salpetersäure, Kaliumpermanganat.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator, Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel, Nucleophile wie Amine und Thiole.
Wichtigste Produkte:
Reduktion der Nitrogruppe: 8-Aminochinolin-5-carbonsäure.
Veresterung der Carbonsäuregruppe: Methyl- oder Ethylester der 8-Nitrochinolin-5-carbonsäure.
Wissenschaftliche Forschungsanwendungen
8-Nitrochinolin-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Chinolin-Derivate verwendet.
Biologie: Für sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren, wird sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 8-Nitrochinolin-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können, was zu antimikrobiellen oder Antikrebswirkungen führt. Der Chinolinring kann mit DNA interkalieren, ihre Funktion stören und zum Zelltod führen .
Ähnliche Verbindungen:
- 8-Hydroxychinolin-5-carbonsäure
- 8-Aminochinolin-5-carbonsäure
- 5,7-Dibrom-8-hydroxychinolin
Vergleich: 8-Nitrochinolin-5-carbonsäure ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Carbonsäuregruppe einzigartig, die ihr eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Wirkmechanismus
The mechanism of action of 8-nitroquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 8-Hydroxyquinoline-5-carboxylic acid
- 8-Aminoquinoline-5-carboxylic acid
- 5,7-Dibromo-8-hydroxyquinoline
Comparison: 8-Nitroquinoline-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H6N2O4 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
8-nitroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-8(12(15)16)9-6(7)2-1-5-11-9/h1-5H,(H,13,14) |
InChI-Schlüssel |
UUEGQMBBRCJYBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


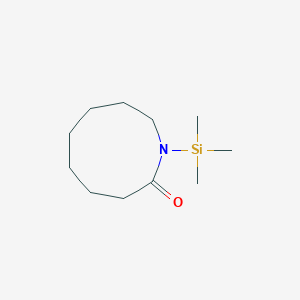
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

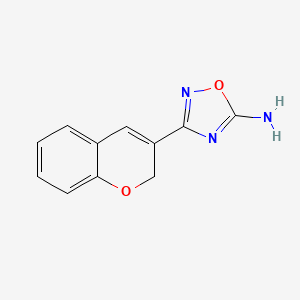
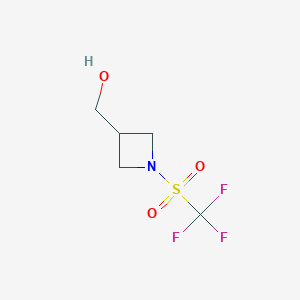


![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
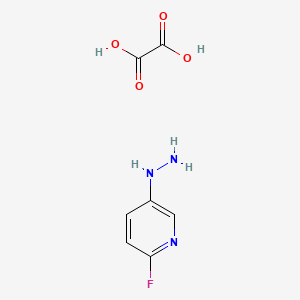
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
